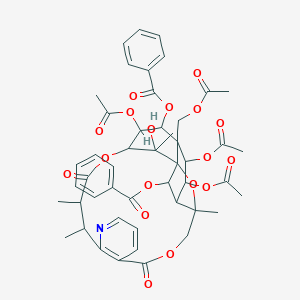![molecular formula C15H13BrClN3O2S B238570 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B238570.png)
3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide is a chemical compound that has been synthesized for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in various biological and chemical experiments.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins by binding to them and disrupting their function. This compound has been shown to have inhibitory effects on various enzymes, including tyrosinase and carbonic anhydrase.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to have antioxidant and anticancer properties. It has also been shown to have potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide in lab experiments is its unique structure, which allows for the synthesis of various other compounds. This compound can also be used as a tool compound for studying the mechanism of action of various enzymes and proteins. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide. One area of research could focus on the synthesis of new compounds using this compound as a starting material. Another area of research could focus on the mechanism of action of this compound and its potential applications in the treatment of various diseases. Additionally, further research could be done to determine the toxicity of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide involves several steps. The first step involves the reaction of 5-chloropyridine-2-carbonyl chloride with thiourea to form 5-chloropyridine-2-carbonyl isothiocyanate. The second step involves the reaction of 4-ethoxyaniline with 5-chloropyridine-2-carbonyl isothiocyanate to form 4-ethoxy-N-(5-chloropyridin-2-yl)thiourea. The final step involves the reaction of 4-ethoxy-N-(5-chloropyridin-2-yl)thiourea with bromoacetyl bromide to form this compound.
Aplicaciones Científicas De Investigación
3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound can be used as a starting material for the synthesis of various other compounds that can be used for drug discovery and development. It can also be used as a tool compound for studying the mechanism of action of various enzymes and proteins.
Propiedades
Fórmula molecular |
C15H13BrClN3O2S |
|---|---|
Peso molecular |
414.7 g/mol |
Nombre IUPAC |
3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C15H13BrClN3O2S/c1-2-22-12-5-3-9(7-11(12)16)14(21)20-15(23)19-13-6-4-10(17)8-18-13/h3-8H,2H2,1H3,(H2,18,19,20,21,23) |
Clave InChI |
UFXFNBPHRUZBCS-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)Br |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(3-{[(1-naphthoylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B238507.png)
![3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238513.png)





![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B238532.png)
![N-({4-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B238547.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-chlorophenyl]nicotinamide](/img/structure/B238556.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)
